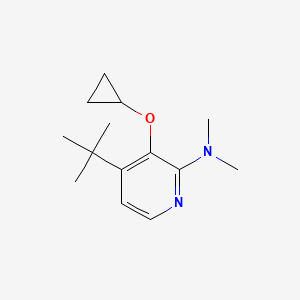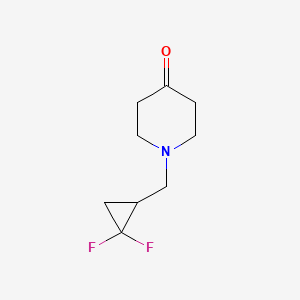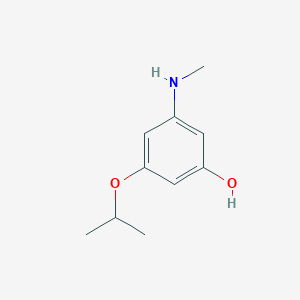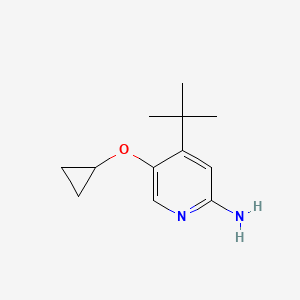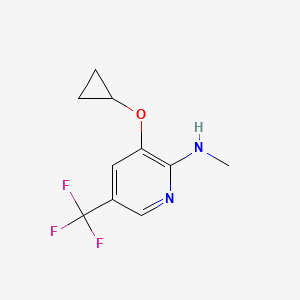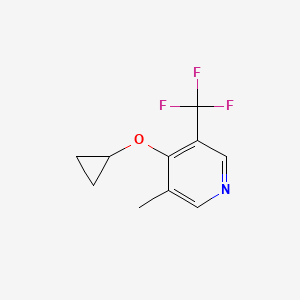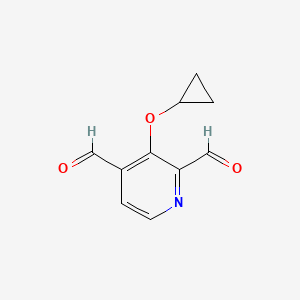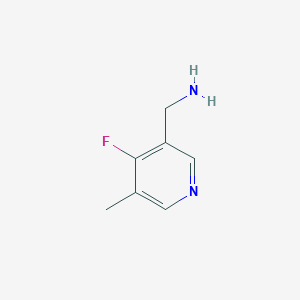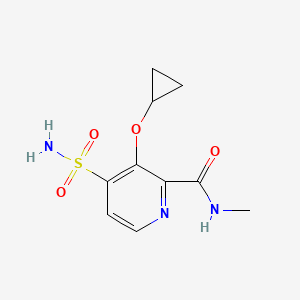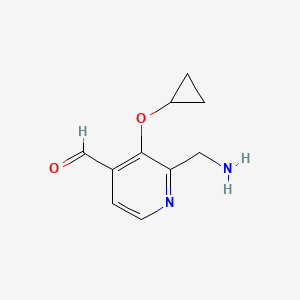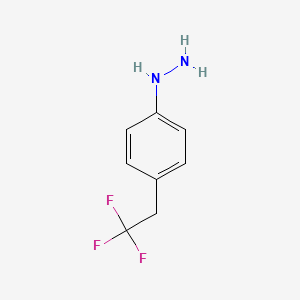
(4-(2,2,2-Trifluoroethyl)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2,2,2-Trifluoroethyl)phenyl)hydrazine is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2,2-Trifluoroethyl)phenyl)hydrazine typically involves the reaction of 4-bromo-2,2,2-trifluoroethylbenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production methods.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2,2,2-Trifluoroethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product and reaction type .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield azides or nitroso compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound .
Applications De Recherche Scientifique
(4-(2,2,2-Trifluoroethyl)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various fluorinated compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme interactions and protein modifications due to its ability to form stable hydrazone linkages with carbonyl-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mécanisme D'action
The mechanism of action of (4-(2,2,2-Trifluoroethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with carbonyl groups in biomolecules, leading to the formation of hydrazones. This interaction can modulate the activity of enzymes and alter protein function, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethylhydrazine: A related compound with similar reactivity but lacking the phenyl ring.
4-(Trifluoromethyl)phenylhydrazine: Another similar compound where the trifluoroethyl group is replaced with a trifluoromethyl group.
Uniqueness
(4-(2,2,2-Trifluoroethyl)phenyl)hydrazine is unique due to the presence of both the trifluoroethyl group and the phenyl ring, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H9F3N2 |
|---|---|
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
[4-(2,2,2-trifluoroethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)5-6-1-3-7(13-12)4-2-6/h1-4,13H,5,12H2 |
Clé InChI |
LFJYKKFMZXTKSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


